molecular formula C12H18N4O B11874542 Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone

Cat. No.: B11874542
M. Wt: 234.30 g/mol
InChI Key: XQHGOEGQKGTRKV-UHFFFAOYSA-N
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Description

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a tetrahydro ring system and linked to a piperidine moiety via a carbonyl group. The compound’s hydrochloride salt (CAS: 1220039-26-8) is commercially available, with molecular formula C₁₂H₁₉ClN₄O and molecular weight 270.76 g/mol . Its safety profile includes precautions for skin/eye irritation (H315, H319) and recommendations for handling under inert gas and moisture-free conditions .

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone

InChI

InChI=1S/C12H18N4O/c17-12(16-6-2-1-3-7-16)11-9-8-13-5-4-10(9)14-15-11/h13H,1-8H2,(H,14,15)

InChI Key

XQHGOEGQKGTRKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=NNC3=C2CNCC3

Origin of Product

United States

Preparation Methods

The synthesis of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves several steps. One common method includes the reaction of piperidine with a suitable pyrazolo[4,3-c]pyridine precursor under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrazolo[4,3-c]pyridine rings are replaced by other substituents.

Scientific Research Applications

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, ring systems, or functional groups. Below is a detailed comparison based on synthetic derivatives, pharmacological data, and physicochemical properties:

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS Structural Variations Molecular Formula / Weight (g/mol) Key Properties / Applications
Target Compound:
1220039-26-8
Piperidine-pyrazolo[4,3-c]pyridine core C₁₂H₁₉ClN₄O / 270.76 Kinase inhibition; requires inert gas handling due to moisture sensitivity .
(4-Methylpiperidinyl) analog:
1220035-03-9
4-Methyl substitution on piperidine C₁₃H₂₁ClN₄O / 284.79 Enhanced lipophilicity; potential CNS penetration.
(Piperazinyl) analog:
1220029-24-2
Piperazine replaces piperidine C₁₂H₂₀ClN₅O / 293.78 Improved solubility; possible use in solubility-driven SAR studies.
Methylsulfonyl derivative:
Example from
Methylsulfonyl group on pyrazolo-pyridine C₂₀H₁₇F₄N₃O₂S / 474.49 Anti-AMD activity (dry age-related macular degeneration); 41% synthetic yield .
1-Methylated analog:
1185300-80-4
Methyl group on pyrazolo nitrogen C₁₃H₂₁ClN₄O / 284.79 Reduced metabolic oxidation; classified as irritant (Hazard Class: IRRITANT) .

Key Insights from Comparative Analysis

Substituent Effects on Activity :

  • The methylsulfonyl group in the AMD-targeting derivative enhances steric bulk and hydrogen-bond acceptor capacity, likely improving target binding (e.g., kinase ATP pockets).
  • 4-Methylpiperidine substitution increases lipophilicity (clogP ~2.5 vs. ~1.8 for parent compound), favoring blood-brain barrier penetration .

Safety and Handling :

  • The parent compound’s hydrochloride salt requires stringent moisture control (P231/P232) , while methylated analogs (e.g., 1185300-80-4) show reduced reactivity but retain irritant properties .

Synthetic Accessibility :

  • Derivatives like the methylsulfonyl variant are synthesized via nucleophilic substitution (e.g., methanesulfonyl chloride), achieving moderate yields (41%) . Piperazine analogs may require reductive amination or coupling strategies.

Biological Activity

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a complex organic compound with significant biological activity. Its unique structure combines a piperidine moiety and a tetrahydro-pyrazolo[4,3-c]pyridine core, which has been associated with various pharmacological effects.

Structural Characteristics

  • Molecular Formula : C₁₂H₁₈N₄O
  • Molecular Weight : 234.30 g/mol
  • Key Features : The compound features a piperidine ring attached to a pyrazolo[4,3-c]pyridine framework, which is known for its biological activity and potential therapeutic applications.

This compound interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate their functions and influence various biological pathways. Notably, it may inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neurological functions and offering therapeutic avenues for neurological disorders.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

  • Antiproliferative Activity :
    • The compound has shown promising cytotoxic effects against various cancer cell lines. For example:
      • In erythroleukemia (HEL) cell lines, it exhibited an IC₅₀ value of 1.00 ± 0.42 μM.
      • Other derivatives have demonstrated improved selectivity and potency against hematological tumors with selectivity indices exceeding 25-fold compared to normal cell lines .
  • Neuropharmacological Effects :
    • Research indicates potential applications in treating neurological disorders by modulating neurotransmitter systems. This modulation may provide therapeutic benefits in conditions such as depression or anxiety .
  • Antioxidant Activity :
    • Some studies have suggested that derivatives of this compound possess antioxidant properties that could be beneficial in preventing oxidative stress-related damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives:

CompoundCell LineIC₅₀ (μM)Notes
4gHEL1.00 ± 0.42Significant cytotoxicity observed
14cMCF70.59 ± 0.00Best cytotoxic activity among derivatives
14eHL601.10 ± 0.14Good cytotoxicity in leukemia models

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